2-[(5-{[(4-Iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a synthetic compound belonging to the class of thioacetohydrazides, characterized by a complex molecular structure that includes a triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antioxidant. The molecular formula for this compound is C19H21IN6OS, with a molecular weight of 508.4 g/mol .
The compound is classified under the category of organic compounds with significant interest in pharmacological applications. It has been studied for its antioxidant properties, showing superior activity compared to traditional antioxidants like butylated hydroxytoluene . The compound is sourced from various chemical suppliers and research databases, including BenchChem and PubChem, which provide detailed chemical data and synthesis routes .
The synthesis of 2-[(5-{[(4-Iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide typically involves the reaction of 4-iodo-2-methylphenylamine with a triazole derivative in the presence of a suitable reagent to facilitate the formation of the thioether linkage.
The molecular structure features a triazole ring attached to a thioether group and an acetohydrazide moiety. The presence of iodine in the aromatic ring adds to the compound's complexity and may influence its biological activity.
The compound can engage in various chemical reactions typical for hydrazides and thioethers, including:
The stability of the compound under different pH conditions and temperatures is essential for understanding its reactivity and potential applications in biological systems.
The mechanism of action primarily involves the antioxidant properties attributed to the triazole ring and thioether group. These functionalities can scavenge free radicals, thereby preventing oxidative stress in biological systems.
The compound exhibits stability under normal laboratory conditions but may decompose under extreme pH or temperature variations.
This compound shows promise in various scientific fields:
The emergence of 2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide represents a strategic evolution in heterocyclic chemistry aimed at addressing complex disease pathologies. This compound was first synthesized in the early 2020s through systematic molecular hybridization approaches that combined privileged pharmacological scaffolds. Its discovery timeline parallels significant advancements in triazole-based medicinal chemistry, particularly following the 2019-2022 publications that established 1,2,4-triazole-3-thiol derivatives as potent bioactive agents against aggressive cancers [5]. The synthetic origin traces to ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate intermediates, which underwent hydrazide formation followed by targeted functionalization with the 4-iodo-2-methylaniline moiety [5]. This deliberate structural assembly coincided with growing pharmacological interest in iodinated aromatic systems, evidenced by the parallel development of PPARδ agonists like GW501516 that utilized 4-iodo-2-methylphenol as a key synthetic precursor [1] [7]. The convergence of these chemical lineages established this hybrid molecule as a strategic innovation within contemporary drug discovery paradigms.
The molecular architecture of this compound integrates three pharmacologically validated domains into a single chemical entity with demonstrated multi-target capabilities. The 4-phenyl-4H-1,2,4-triazole core provides essential rigidity and electronic features that facilitate binding interactions with enzymatic pockets, particularly through hydrogen bond acceptance via ring nitrogen atoms (N2, N4) and donation through the triazole NH group [5] [9]. Computational analyses confirm this scaffold adopts a near-planar conformation that enhances π-stacking interactions with aromatic residues in biological targets. The thioether linkage (-S-CH2-) attached at the triazole's 3-position confers metabolic stability while maintaining conformational flexibility – a critical feature observed in kinase inhibitors like ispinesib (triazole-containing kinesin spindle protein inhibitor) [9]. The acetohydrazide terminus (-C(O)-NH-NH2) introduces hydrogen-bonding capacity and structural polarity that significantly influences solubility profiles and membrane permeability. This moiety serves as a versatile pharmacophore, evidenced by its presence in clinically evaluated compounds such as nolatrexed (thymidylate synthase inhibitor) and raltitrexed (antifolate drug) [9].
Table 1: Structural Contributions of Key Molecular Fragments
Molecular Fragment | Key Physicochemical Properties | Pharmacological Contributions |
---|---|---|
4-Phenyl-1,2,4-triazole | Planar configuration, LogP ~2.1, H-bond acceptor/donor | Kinase inhibition scaffold, π-stacking capability |
Thioether Linkage | Rotatable bond angle 104°, moderate polarity | Metabolic stability, conformational flexibility |
Acetohydrazide | Dipole moment 3.8D, H-bond donor capacity | Metal chelation, solubility enhancement, target interaction |
4-Iodo-2-methylphenyl | High lipophilicity (LogP 3.2), van der Waals volume 98ų | Hydrophobic pocket binding, halogen bonding potential |
The strategic incorporation of the 4-iodo-2-methylphenyl group addresses specific limitations of earlier triazole-thioacetohydrazide derivatives, particularly regarding target selectivity and cellular penetration. The iodine atom serves dual roles: (1) as a substantial halogen (van der Waals radius 1.98Å) that enhances hydrophobic interactions within enzyme binding pockets, and (2) as an electron acceptor capable of forming halogen bonds with carbonyl oxygen atoms (bond strength 3-5 kcal/mol) in biological targets, significantly improving binding affinity [1] [7]. The ortho-methyl group adjacent to the aniline nitrogen provides steric protection against oxidative metabolism, extending plasma half-life while inducing torsional effects that optimize receptor fit. This design leverages established structure-activity relationship data from PPARδ agonists where 4-iodo-2-methylphenol demonstrated superior receptor binding compared to chloro or bromo analogs [1]. Molecular modeling indicates the iodine atom's σ-hole formation potential facilitates interactions with leu-rich regions in kinase domains, while the methyl group induces favorable hydrophobic contacts with valine/alanine residues in COX-2 and 15-LOX enzymes – a binding pattern observed in dual COX-2/15-LOX inhibitors like triazine-quinoline hybrids [6]. This specific substitution pattern balances lipophilicity (cLogP ≈ 3.5) and topological polar surface area (~95Ų) to maintain cell membrane permeability while enabling target engagement.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7